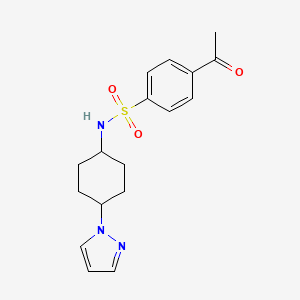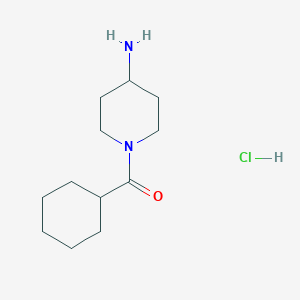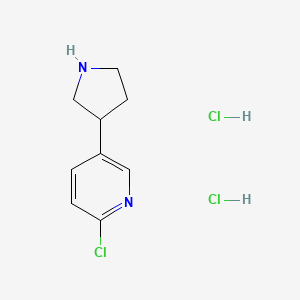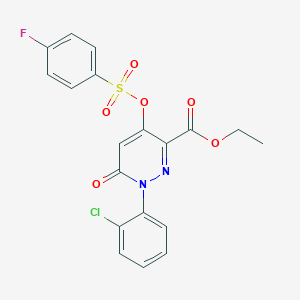
N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide is a complex organic compound that features a pyrazole ring, a cyclohexyl group, and a benzenesulfonamide moiety
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities , suggesting that their targets could be enzymes or proteins essential for the survival of these pathogens.
Mode of Action
For instance, some pyrazole derivatives have shown to inhibit the growth of Leishmania and Plasmodium species , possibly by interacting with key enzymes or disrupting essential biochemical pathways in these organisms.
Biochemical Pathways
Based on the reported antileishmanial and antimalarial activities of similar compounds , it can be speculated that the compound might interfere with the metabolic pathways essential for the survival and proliferation of these pathogens.
Result of Action
Based on the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound might lead to the death of these pathogens, thereby alleviating the symptoms of these diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The cyclohexyl group can be introduced through a series of substitution reactions, while the benzenesulfonamide moiety is often added via sulfonation reactions using sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. Solvent selection and purification steps are also critical to achieving high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antileishmanial properties and potential use in treating parasitic diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Shares the pyrazole and benzenesulfonamide moieties but lacks the cyclohexyl group.
N-(4-(1H-pyrazol-1-yl)cyclohexyl)oxane-4-carboxamide: Similar structure but with a different functional group attached to the cyclohexyl ring.
Uniqueness
N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science .
Propriétés
IUPAC Name |
4-acetyl-N-(4-pyrazol-1-ylcyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13(21)14-3-9-17(10-4-14)24(22,23)19-15-5-7-16(8-6-15)20-12-2-11-18-20/h2-4,9-12,15-16,19H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAGXIKRAVBUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2790029.png)

![6-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2790032.png)
![(2-Chloro-1,3-thiazol-5-yl)methyl 4-{[4-(2,5-dimethylphenyl)piperazino]sulfonyl}phenyl ether](/img/structure/B2790033.png)

![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790037.png)

![methyl 4-[2-(4-benzoylbenzamido)-1,3-thiazol-4-yl]benzoate](/img/structure/B2790039.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B2790042.png)
![2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2790043.png)

![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-YL-propyl)-amine dihydrochloride](/img/structure/B2790049.png)

